2-Thia-7-azaspiro[4.5]decane hydrochloride
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Overview
Description
2-Thia-7-azaspiro[45]decane hydrochloride is a spirocyclic compound with a unique structure that includes both sulfur and nitrogen atoms within its ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Thia-7-azaspiro[4.5]decane hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a thiol with an amine in the presence of a suitable catalyst to form the spirocyclic structure. The reaction conditions often include moderate temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. These methods often utilize continuous flow reactors and automated systems to maintain consistent reaction conditions and product quality.
Chemical Reactions Analysis
Types of Reactions
2-Thia-7-azaspiro[4.5]decane hydrochloride can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The nitrogen atom can be reduced to form secondary or tertiary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like sodium azide or potassium cyanide can be employed under mild conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Secondary or tertiary amines.
Substitution: Azides, nitriles, or other substituted derivatives.
Scientific Research Applications
2-Thia-7-azaspiro[4.5]decane hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex spirocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials with unique properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of 2-Thia-7-azaspiro[4.5]decane hydrochloride involves its interaction with specific molecular targets. The sulfur and nitrogen atoms in the compound can form coordination complexes with metal ions, influencing various biochemical pathways. Additionally, the spirocyclic structure can interact with biological membranes, affecting their permeability and function.
Comparison with Similar Compounds
Similar Compounds
- 1-Thia-4-azaspiro[4.5]decane hydrochloride
- 8-Thia-2-azaspiro[4.5]decane hydrochloride
- 2-Thia-7-azaspiro[4.5]decane 2,2-dioxide hydrochloride
Uniqueness
2-Thia-7-azaspiro[4.5]decane hydrochloride is unique due to its specific ring structure and the presence of both sulfur and nitrogen atoms. This combination imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
IUPAC Name |
2-thia-9-azaspiro[4.5]decane;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NS.ClH/c1-2-8(6-9-4-1)3-5-10-7-8;/h9H,1-7H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GOQSAZQFHCVWAF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCSC2)CNC1.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClNS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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